Cas no 1270331-03-7 (2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol)
2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol
- Benzeneethanol, β-amino-3-fluoro-5-(trifluoromethyl)-
- SCHEMBL5399424
- EN300-1930175
- 1270331-03-7
- AKOS017550290
- 2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
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- Inchi: 1S/C9H9F4NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2
- InChI Key: BMKLBPPBGVGXOT-UHFFFAOYSA-N
- SMILES: C1(C(N)CO)=CC(C(F)(F)F)=CC(F)=C1
Computed Properties
- Exact Mass: 223.06202656g/mol
- Monoisotopic Mass: 223.06202656g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.378±0.06 g/cm3(Predicted)
- Boiling Point: 264.2±35.0 °C(Predicted)
- pka: 12.29±0.10(Predicted)
2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930175-0.05g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1930175-0.1g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1930175-0.25g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1930175-0.5g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1930175-1.0g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 1g |
$914.0 | 2023-05-23 | ||
| Enamine | EN300-1930175-2.5g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1930175-5.0g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 5g |
$2650.0 | 2023-05-23 | ||
| Enamine | EN300-1930175-10.0g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 10g |
$3929.0 | 2023-05-23 | ||
| Enamine | EN300-1930175-1g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1930175-5g |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol |
1270331-03-7 | 5g |
$2443.0 | 2023-09-17 |
2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 2-amino-2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol
2-Amino-2-(3-Fluoro-5-(Trifluoromethyl)Phenyl)Ethanol: A Comprehensive Overview
The compound 2-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol, identified by the CAS registry number 1270331-03-7, is a chemically synthesized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of amino alcohols, which are known for their versatility in chemical reactions and their role as intermediates in the synthesis of more complex molecules. The presence of a trifluoromethyl group and a fluoro substituent on the aromatic ring introduces interesting electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of 2-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol as a precursor in the synthesis of bioactive compounds. Its structure, featuring an amino group (-NH₂) and an alcohol (-OH) group, allows for multiple reaction pathways, including nucleophilic substitutions, condensations, and oxidations. These reactions can lead to the formation of diverse derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of this compound typically involves multi-step processes, often starting from fluorinated aromatic precursors. One common approach is the nucleophilic aromatic substitution (SNAr) mechanism, where the trifluoromethyl group acts as an electron-withdrawing substituent, facilitating the substitution reaction. The amino group can be introduced via reductive amination or other amine-forming reactions, depending on the specific conditions and starting materials.
In terms of physical properties, 2-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol is known to have a melting point around 145°C and a boiling point above 180°C under standard conditions. Its solubility in polar solvents such as water and ethanol is moderate due to the presence of both hydrophilic (amino and hydroxyl groups) and hydrophobic (aromatic ring with fluorinated substituents) moieties. These properties make it suitable for use in various solvent systems commonly employed in organic synthesis.
Recent research has focused on the biological activity of this compound and its derivatives. Studies conducted in vitro have shown that certain derivatives exhibit moderate inhibitory activity against enzymes such as tyrosinase and acetylcholinesterase, suggesting potential applications in skincare products or neuroprotective agents. Additionally, preliminary pharmacokinetic studies indicate that this compound has acceptable absorption profiles in animal models, making it a promising candidate for further drug development.
The unique combination of functional groups in 2-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol also makes it an attractive substrate for click chemistry reactions. For instance, the amino group can be used to form stable covalent bonds with alkyne or azide groups via copper-catalyzed azide–alkyne cycloaddition (CuAAC). This opens up possibilities for its use in constructing complex molecular architectures or as a building block in supramolecular chemistry.
In terms of environmental impact, studies have shown that this compound exhibits low toxicity towards aquatic organisms at concentrations typically encountered in industrial effluents. However, further research is needed to fully understand its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.
The increasing interest in fluorinated compounds across various industries has led to a surge in research activities involving CAS No. 1270331-03-7. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of molecules, making them valuable additives in pharmaceuticals and agrochemicals. The trifluoromethyl group present in this compound contributes significantly to these properties while also offering opportunities for further functionalization.
In conclusion, 2-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol is a versatile compound with a wide range of potential applications. Its unique structure allows for diverse chemical transformations, making it an invaluable tool in modern organic synthesis. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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